molecular formula C9H11N5 B8522693 Methyl-(4-methyl-5-pyridin-4-yl4H-[1,2,4]triazol-3-yl)-amine

Methyl-(4-methyl-5-pyridin-4-yl4H-[1,2,4]triazol-3-yl)-amine

Cat. No. B8522693
M. Wt: 189.22 g/mol
InChI Key: ZELWWLDSSVWOGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl-(4-methyl-5-pyridin-4-yl4H-[1,2,4]triazol-3-yl)-amine is a useful research compound. Its molecular formula is C9H11N5 and its molecular weight is 189.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl-(4-methyl-5-pyridin-4-yl4H-[1,2,4]triazol-3-yl)-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl-(4-methyl-5-pyridin-4-yl4H-[1,2,4]triazol-3-yl)-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Methyl-(4-methyl-5-pyridin-4-yl4H-[1,2,4]triazol-3-yl)-amine

Molecular Formula

C9H11N5

Molecular Weight

189.22 g/mol

IUPAC Name

N,4-dimethyl-5-pyridin-4-yl-1,2,4-triazol-3-amine

InChI

InChI=1S/C9H11N5/c1-10-9-13-12-8(14(9)2)7-3-5-11-6-4-7/h3-6H,1-2H3,(H,10,13)

InChI Key

ZELWWLDSSVWOGK-UHFFFAOYSA-N

Canonical SMILES

CNC1=NN=C(N1C)C2=CC=NC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 1000 mg (4.35 mmol) N-amino-N′, N″-dimethyl-guanidine hydriodide (Henry; Smith; J. Amer. Chem. Soc.; 73; 1951; 1858) and 774 mg (4.35 mmol) isonicotinoyl chloride hydrochloride in 3 ml of pyridine was heated with microwaves for 5 min at 160° C. K2CO3(sat) was added and the mixture was extracted 4 times with CHCl3. The organic phase was dried and concentrated. Recrystallization from ethanol, water and EtOAc gave 216 mg (26%) of a yellow white solid. 1H NMR (DMSO), d (ppm): 2.85 (d, 3 H) 3.45 (s, 3 H) 6.25 (d, 1 H) 7.65 (m, 2 H) 8.67 (m, 2 H).
Quantity
1000 mg
Type
reactant
Reaction Step One
Quantity
774 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
[Compound]
Name
K2CO3(sat)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
26%

Synthesis routes and methods II

Procedure details

A mixture of 1000 mg (4.35 mmol) N-amino-N′,N″-dimethyl-guanidine hydriodide (Henry; Smith; J. Amer. Chem. Soc.; 73; 1951; 1858) and 774 mg (4.35 mmol) isonicotinoyl chloride hydrochloride in pyridine (3 mL) was heated under microwave irradiation for 5 min at 160° C. Aq. sat. K2CO3 was added and the mixture was extracted with CHCl3. The organic phase was dried and concentrated. Recrystallization from EtOH, water and EA gave 216 mg (26%) of the title compound. 1H NMR (DMSO-d6): 2.85 (d, 3 H) 3.45 (s, 3 H) 6.25 (d, 1 H) 7.65 (m, 2 H) 8.67 (m, 2 H).
Quantity
1000 mg
Type
reactant
Reaction Step One
Quantity
774 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
26%

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